7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-4-9-5-6-10-11(15-9)7-8(2)14-12(10)13/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHHLJORZKAWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=CC2=C(O1)C=C(OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442745 | |
| Record name | 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220633-53-4 | |
| Record name | 7-Methyl-2-propyl-2H,5H-pyrano[4,3-b]pyran-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220633-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methyl 2 Propyl 2h Pyrano 4,3 B Pyran 5 One and Its Analogues
Multi-Component Reaction Strategies for Pyrano[4,3-b]pyran-5-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of pyrano[4,3-b]pyran-5-one derivatives, offering advantages such as operational simplicity, reduced reaction times, and high yields. tandfonline.com These reactions typically involve the one-pot combination of three or more starting materials to form the desired heterocyclic product in a single synthetic operation.
One-Pot Three-Component Approaches
The one-pot, three-component condensation is a cornerstone for the synthesis of the pyrano[4,3-b]pyran-5-one core. This strategy commonly involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a 4-hydroxy-2-pyrone derivative. A typical example is the reaction between an aromatic aldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one. tandfonline.comresearchgate.net This approach allows for the rapid generation of a library of substituted pyrano[4,3-b]pyrans by varying the aldehyde component. tandfonline.com The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to afford the final product. nih.gov
Novel pyrano[4,3-b]pyran-5-one derivatives have been efficiently synthesized through a multicomponent domino cyclization involving an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone (B586867), and N-methyl-1-(methylthio)-2-nitroethenamine in ethanol. arkat-usa.org This method highlights the versatility of one-pot procedures in creating highly functionalized heterocyclic systems.
Knoevenagel Condensation and Subsequent Cyclization Pathways
A prevalent mechanistic pathway in the synthesis of pyrano[4,3-b]pyran-5-ones is the initial Knoevenagel condensation. This is often followed by a 6π-electron electrocyclization in a domino fashion. nih.govresearchgate.net This pathway is initiated by the condensation of an α,β-unsaturated aldehyde with a 6-substituted 4-hydroxy-2H-pyran-2-one. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization to form the bicyclic pyranone system. The process can be catalyzed by various agents, including ammonium (B1175870) acetate (B1210297), which facilitates both the initial condensation and the subsequent cyclization steps. nih.govrsc.org
The reaction of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, mediated by ammonium acetate, also proceeds via a Knoevenagel condensation followed by 6π-electrocyclization of the 1-oxatriene intermediates to yield fused pyrano[2,3-b]pyrans, a related heterocyclic system. nih.govrsc.org
Catalyst-Mediated Multi-Component Reactions
The efficiency and selectivity of multi-component reactions for the synthesis of pyrano[4,3-b]pyran-5-ones are often enhanced by the use of catalysts. A wide array of catalysts, ranging from simple bases to more complex organocatalysts and nanoparticles, have been employed.
Basic catalysts such as piperidine, triethylamine, and potassium hydroxide (B78521) are commonly used to facilitate the initial condensation steps. tandfonline.comnih.gov Ammonium acetate is another frequently used, inexpensive, and readily available catalyst for these transformations. researchgate.net Protic ionic liquids, such as (DABCO: AcOH: H2O), have also been reported as effective catalysts for the synthesis of pyrano[4,3-b]pyran derivatives in water at room temperature. researchgate.net
Organocatalysts like L-proline and its derivatives have been shown to be effective in promoting domino Knoevenagel condensation/6π-electron electrocyclization reactions. znaturforsch.com Furthermore, enzymes, such as porcine pancreas lipase (B570770) (PPL), have been successfully used as biocatalysts in the three-component synthesis of dihydropyrano[4,3-b]pyranes, offering a green and mild alternative to traditional chemical catalysts. tandfonline.com The use of sodium benzoate (B1203000) as an environmentally benign and commercially available organo-salt catalyst has also been reported for the synthesis of 4H-pyran-annulated heterocycles. tandfonline.com
The table below summarizes various catalytic systems used in the synthesis of pyrano[4,3-b]pyran-5-one and its analogues.
| Catalyst | Reactants | Reaction Type | Key Advantages |
| Ammonium Acetate | Aromatic aldehyde, malononitrile, 4-hydroxy-6-methyl-pyran-2-one | One-pot, three-component | Inexpensive, readily available |
| Piperidine/Triethylamine | Aromatic aldehyde, malononitrile, 4-hydroxy-2H-pyran-2-one | Three-component condensation | Common basic catalyst |
| Protic Ionic Liquid (DABCO: AcOH: H2O) | Aryl aldehydes, 4-hydroxy 6-methyl 2-pyrone, malononitrile | Multi-component reaction | Mild conditions, use of water as solvent |
| Porcine Pancreas Lipase (PPL) | Aromatic aldehyde, malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | Three-component reaction | Green, mild, and environmentally friendly |
| Sodium Benzoate | Aryl aldehyde, active methylene compound, 1,3-dicarbonyl | Multi-component reaction | Environmentally benign, commercially available |
Environmentally Benign Synthetic Protocols for Pyrano[4,3-b]pyran-5-one Derivatives
In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic protocols for pyrano[4,3-b]pyran-5-one derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and simplify reaction procedures.
Solvent-Free and Mechanochemical Approaches
Solvent-free reaction conditions represent a major advancement in the green synthesis of pyrano[4,3-b]pyrans. One such method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method. researchgate.net This mechanochemical approach is characterized by its experimental simplicity, short reaction times, and easy work-up, while avoiding the use of organic solvents. researchgate.net
Ball milling is another mechanochemical technique that has been successfully applied to the synthesis of 4H-pyrans. nih.gov This method offers rapid reaction times, solvent-free conditions, and high yields, making it an attractive alternative to conventional solution-phase synthesis. nih.gov The use of a heterogeneous catalyst, such as an amine-functionalized metal-organic framework (MOF), in conjunction with ball milling further enhances the efficiency and sustainability of the process. nih.gov
Microwave-Assisted Synthetic Methodologies
Microwave irradiation has been widely adopted as an energy-efficient tool for accelerating organic reactions. In the context of pyrano[4,3-b]pyran-5-one synthesis, microwave-assisted methods have demonstrated significant advantages over conventional heating, including drastically reduced reaction times and improved yields. arkat-usa.org
A one-pot, three-component domino cyclization of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine can be efficiently carried out under microwave irradiation to produce novel pyrano[4,3-b]pyran-5-one derivatives. arkat-usa.org Similarly, the domino Knoevenagel condensation/6π-electron electrocyclization of α,β-unsaturated aldehydes with 6-substituted 4-hydroxy-2H-pyran-2-ones can be performed under microwave conditions, often leading to higher yields in shorter times compared to thermal methods. researchgate.netznaturforsch.com
The following table provides a comparative overview of conventional versus environmentally benign synthetic methods for pyrano[4,3-b]pyran-5-ones.
| Method | Conditions | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Reflux in organic solvent | Hours to days | Moderate to good | High (solvent waste, energy consumption) |
| Grinding (Solvent-Free) | Room temperature, no solvent | Minutes | Good to excellent | Low (no solvent waste, low energy) |
| Ball Milling | Room temperature, no solvent | Minutes | High to excellent | Low (no solvent waste, low energy) |
| Microwave Irradiation | Sealed vessel, with or without solvent | Minutes | Good to excellent | Reduced (lower energy consumption, shorter time) |
Application of Green and Reusable Catalysts in Pyrano[4,3-b]pyran-5-one Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of pyran derivatives to enhance efficiency, reduce waste, and improve safety. A major focus has been the development of heterogeneous and reusable catalysts that can be easily separated from the reaction mixture and used in multiple cycles without significant loss of activity.
Magnetic nanoparticles have emerged as highly effective catalysts in this domain. For instance, a Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst has been successfully employed for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives. rsc.org This method offers excellent yields, short reaction times, and operational simplicity, with the catalyst being easily recovered using an external magnet and reused for up to eight consecutive cycles. rsc.org Similarly, silica-coated magnetic nanoparticles functionalized with vitamin B1 (SCMNPs@PC/VB1-Zn) have been used as a recyclable biocatalyst for preparing 4H-benzo-[b]-pyran derivatives under solvent-free conditions. bcrec.id
Other green catalytic systems include nano-structured diphosphates like Na2CaP2O7, which have been used for the efficient synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles in aqueous media. rsc.org The use of water as a solvent is a significant advantage, aligning with green chemistry principles. rsc.org Ammonium acetate has also been identified as a green catalyst for the synthesis of fused pyrano[2,3-b]pyrans via a formal oxa-[3+3]cycloaddition. researchgate.net These methods often proceed through a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov
The table below summarizes various green catalysts used in the synthesis of pyran scaffolds.
| Catalyst | Pyran Derivative | Reaction Type | Key Advantages |
| Fe3O4@SiO2–imid–PMAn | Tetrahydrobenzo[b]pyran | One-pot, three-component | High yields, short reaction times, reusable (8 cycles), water medium. rsc.org |
| SCMNPs@PC/VB1-Zn | 4H-benzo-[b]-pyran | One-pot, three-component | Solvent-free, reusable biocatalyst (6+ cycles). bcrec.id |
| Na2CaP2O7 (nano-structured) | Tetrahydrobenzo[b]pyrans, Pyrano[2,3-c]pyrazoles | Multi-component | Green, recoverable, aqueous media. rsc.org |
| Ammonium Acetate | Fused pyrano[2,3-b]pyrans | Condensation / oxa-[3+3]cycloaddition | Green catalyst, simple procedure. researchgate.net |
| Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) | Pyrazolo[3,4-b]pyridine-5-carboxylates (from pyranopyrazoles) | Sequential opening/closing cascade | Low cost, non-toxic, stable, room temperature conditions. nih.gov |
Diastereoselective and Enantioselective Synthesis of Pyrano[4,3-b]pyran-5-one Scaffolds
Achieving stereocontrol in the synthesis of complex heterocyclic systems like pyrano[4,3-b]pyran-5-ones is crucial for investigating their biological activities. Research in this area has led to the development of diastereoselective synthetic routes, although reports specifically on the enantioselective synthesis of the 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one core remain limited.
A notable example of diastereoselectivity has been demonstrated in the synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives. nih.gov This one-pot annulation reaction involves 2-C-formyl glycals and various 4-hydroxy-2-pyrones, including 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov The stereochemical outcome of the reaction is significantly directed by the C-4 stereogenic center of the glycal starting material, demonstrating a substrate-controlled approach to achieving high diastereoselectivity. nih.gov While this example pertains to the pyrano[3,2-c]pyran isomer, the underlying principles of leveraging existing stereocenters to guide the formation of new ones are broadly applicable to the synthesis of related pyranopyrone scaffolds.
The synthesis of substituted 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones can be achieved through a domino Knoevenagel condensation followed by a 6π-electron electrocyclization. nih.govresearchgate.net While the primary reports focus on the efficiency and biological activity of the resulting compounds, the creation of new stereocenters during the cyclization step presents an opportunity for developing diastereoselective or enantioselective variants through the use of chiral catalysts or auxiliaries.
Synthesis of Structural Analogues and Heterocyclic Fused Pyrano[4,3-b]pyran-5-one Systems
The core pyrano[4,3-b]pyran-5-one structure serves as a versatile template for the synthesis of a wide array of structural analogues and more complex fused heterocyclic systems. These modifications are often pursued to modulate the physicochemical properties and biological activities of the parent compound.
Multi-component reactions (MCRs) are a powerful tool for building molecular diversity. Novel pyrano[4,3-b]pyran-5(4H)-one derivatives have been synthesized via a multi-step sequence that includes an MCR, followed by functionalization steps like Sonogashira coupling and iodocyclization. nih.gov This strategy allows for the introduction of various substituents at different positions of the heterocyclic core. nih.gov Similarly, a series of pyrano[4,3-b]pyran derivatives bearing a 2-thiophenoxyquinoline nucleus was synthesized by reacting 2-(thiophenoxy)quinoline-3-carbaldehydes with 4-hydroxy-pyran-2-ones in the presence of a basic catalyst. nih.gov
Fusion of the pyrano[4,3-b]pyran system with other heterocycles has been extensively explored to create novel polycyclic scaffolds. Examples include:
Pyrano[2,3-d]pyrimidines: Synthesized via one-pot reactions of barbituric acid, malononitrile, and aryl aldehydes. semanticscholar.org
Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-ones: A pyrazolo-fused analogue of indolo[2,3-c]coumarin, synthesized in a three-step approach involving Fischer-indole synthesis. mdpi.com
Pyrano[3,4-c]thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines: A new fused heterocyclic system synthesized from 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile via nucleophilic substitution and subsequent heterocyclization. researchgate.net
Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles: Prepared via an intramolecular nitrile oxide cycloaddition (INOC) reaction starting from 3-allyloxy-4-pyrazolaldoximes. mdpi.com
These synthetic routes demonstrate the chemical tractability of the pyranopyrone core, allowing for the generation of diverse libraries of related compounds for further investigation.
The table below highlights some of the synthesized fused pyran systems.
| Fused Heterocyclic System | Synthetic Precursors/Method |
| Pyrano[2,3-d]pyrimidine | Barbituric acid, malononitrile, aryl aldehydes (Multi-component reaction). semanticscholar.org |
| Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one | Fischer-indole synthesis followed by intramolecular esterification. mdpi.com |
| Pyrano[3,4-c]thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine | 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile, hydrazine (B178648) hydrate (B1144303) (Sequential heterocyclization). researchgate.net |
| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole | 3-allyloxy-4-pyrazolaldoximes (Intramolecular Nitrile Oxide Cycloaddition). mdpi.com |
| Pyrano[4,3-b]pyrans with 2-thiophenoxyquinoline | 2-(thiophenoxy)quinoline-3-carbaldehydes, 4-hydroxy-pyran-2-ones, malononitrile. nih.gov |
Chemical Reactivity and Transformation of Pyrano 4,3 B Pyran 5 One Systems
Reaction Mechanisms and Intermediate Characterization in Pyrano[4,3-b]pyran-5-one Chemistry
The synthesis of the pyrano[4,3-b]pyran-5-one core is often achieved through multicomponent reactions where the mechanism itself dictates the final substitution pattern.
Functionalization of the pyrano[4,3-b]pyran-5-one core is typically achieved during its synthesis rather than by post-synthetic modification of the pre-formed heterocycle. The dominant synthetic routes involve the nucleophilic character of a 4-hydroxy-2-pyrone derivative attacking an electrophilic intermediate.
In a common three-component domino reaction, an aldehyde first undergoes a Knoevenagel condensation to form an intermediate that acts as a Michael acceptor. arkat-usa.org This electrophilic species is then attacked by a nucleophile, such as the enol of a 4-hydroxy-2-pyrone. For instance, in a synthesis involving an aldehyde, 4-hydroxy-6-methyl-2-pyrone (B586867), and N-methyl-1-(methylthio)-2-nitroethenamine, the Knoevenagel adduct formed between the aldehyde and the nitroethenamine is the electrophile. arkat-usa.org The 4-hydroxy-pyrone then acts as a Michael donor (nucleophile), leading to an open-chain intermediate which subsequently cyclizes. arkat-usa.org This sequence highlights how nucleophilic and electrophilic interactions are integral to the construction and inherent functionalization of the pyranone core.
The most prominent reaction for forming the pyrano[4,3-b]pyran-5-one skeleton is a domino sequence involving a Knoevenagel condensation followed by a 6π-electron electrocyclization. researchgate.netrsc.orgnih.gov This formal [3+3] cycloaddition is a powerful strategy for creating the fused 2H-pyran motif. rsc.orgnih.gov
The generally accepted mechanism proceeds as follows:
Knoevenagel Condensation: An α,β-unsaturated aldehyde reacts with a 6-substituted 4-hydroxy-2H-pyran-2-one. This condensation step forms a 1-oxatriene intermediate. znaturforsch.com
6π-Electrocyclization: The 1-oxatriene intermediate, which typically cannot be isolated, undergoes a subsequent electrocyclic ring closure to furnish the final 2H,5H-pyrano[4,3-b]pyran-5-one product. researchgate.netznaturforsch.com
The efficiency of this domino process can be significantly enhanced through microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating methods. researchgate.netarkat-usa.orgznaturforsch.com For example, the reaction of certain aldehydes with 4-hydroxy-6-phenyl-2H-pyran-2-one showed an increase in yield from 53% under reflux conditions to 63% under microwave irradiation at 110 °C. znaturforsch.com While cycloaddition is central to the synthesis of this scaffold, specific rearrangement reactions of the pyrano[4,3-b]pyran-5-one core itself are not extensively documented in the literature.
| Reactants | Condition A (Conventional) | Yield (A) | Condition B (Microwave) | Yield (B) | Reference |
| 4-Hydroxy-6-phenyl-2H-pyran-2-one + Aldehyde | Reflux in 2-propanol (1 h) | 53% | 110 °C (1 h) | 63% | znaturforsch.com |
| Aromatic Aldehyde + 4-hydroxy-6-methyl-2-pyrone + NMSM | Reflux in Ethanol (2-3 h) | 72-85% | 5 min | 80-92% | arkat-usa.org |
Derivatization Strategies for 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one and its Analogues
Derivatization is key to creating libraries of pyrano[4,3-b]pyran-5-one analogues for various applications. These strategies focus on introducing a wide range of substituents by varying the starting materials in the domino synthesis.
The substituents on the non-pyranone ring (at positions 2, 3, and 4) are determined by the choice of the α,β-unsaturated aldehyde used in the condensation reaction. researchgate.netnih.gov By employing different aldehydes, a diverse array of aromatic and aliphatic groups can be incorporated into the final structure.
For instance, the synthesis of 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-ones has been accomplished using various aliphatic aldehydes, leading to compounds like 2-isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one. researchgate.netnih.gov Similarly, using aromatic aldehydes in multicomponent reactions with 4-hydroxy-6-methyl-2-pyrone leads to derivatives bearing aryl groups. arkat-usa.orgnih.govrsc.org The use of ionic liquids, such as [bmim]PF6, has also been explored as a medium for these reactions, facilitating the synthesis of derivatives like 2-isobutyl-3-isopropyl-7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-one. distantreader.org
| 4-Hydroxy-pyrone Derivative | Aldehyde Used | Resulting Substituents (R¹, R²) | Product Example | Reference |
| 4-Hydroxy-6-methyl-2-pyrone | 2-Isopropyl-3-methylbut-2-enal | R¹=isopropyl, R²=isobutyl | 2-Isobutyl-3-isopropyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one | nih.gov |
| 4-Hydroxy-6-phenyl-2H-pyran-2-one | Cinnamaldehyde | R¹=phenyl, R²=H | 2-Phenyl-7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-one | znaturforsch.com |
| 4-Hydroxy-6-methyl-2-pyrone | 4-Chlorobenzaldehyde (with NMSM) | R¹=4-chlorophenyl (at C4), R²=H (at C2) | 4-(4-Chlorophenyl)-7-methyl-3-(methylthio)-2-nitro-2H,5H-pyrano[4,3-b]pyran-5-one | arkat-usa.org |
Modifications to the pyranone ring itself (the part of the scaffold containing the C5-carbonyl group) are accomplished by starting with a substituted 4-hydroxy-2H-pyran-2-one. The substituent at the 7-position of the final pyrano[4,3-b]pyran-5-one is dictated by the group at the 6-position of the starting pyrone.
The target compound, this compound, is synthesized from 4-hydroxy-6-methyl-2-pyrone. nih.gov To introduce other groups at this position, one can begin with a different pyrone. For example, using 4-hydroxy-6-phenyl-2H-pyran-2-one results in a 7-phenyl substituent on the final heterocyclic system. researchgate.netznaturforsch.com This strategy allows for significant structural diversity on the pyranone portion of the molecule.
Retrosynthetic Analysis for Complex Pyrano[4,3-b]pyran-5-one Architectures
A retrosynthetic analysis of a complex pyrano[4,3-b]pyran-5-one, such as this compound, logically proceeds by reversing the primary synthetic pathway. The key disconnection strategy is based on the domino Knoevenagel condensation/6π-electrocyclization reaction.
Disconnection 1 (Reverse Electrocyclization): The first disconnection breaks the C-O and C-C bonds formed during the 6π-electrocyclization. This opens the pyran ring to reveal the key 1-oxatriene intermediate.
Disconnection 2 (Reverse Knoevenagel): The second disconnection is a reverse Knoevenagel condensation, which breaks down the 1-oxatriene intermediate into its two primary building blocks: a 4-hydroxy-2-pyrone derivative and an α,β-unsaturated aldehyde.
For the specific target This compound , this analysis leads to two simple and readily available precursors:
4-hydroxy-6-methyl-2-pyrone (which provides the pyran-5-one ring and the methyl group at C7).
2-Propylacrolein (or a related α,β-unsaturated aldehyde that would yield the 2-propyl substituent).
This retrosynthetic approach demonstrates the efficiency of the domino reaction, which allows for the construction of these complex bicyclic architectures from simple, acyclic, or monocyclic starting materials in a single, convergent step.
Stability and Degradation Pathways of Pyrano[4,3-b]pyran-5-one Derivatives
The stability of pyrano[4,3-b]pyran-5-one derivatives is a critical aspect, particularly concerning their potential applications and shelf-life. The degradation of these compounds can be initiated by various factors, including exposure to light, heat, moisture, and reactive chemical species. The principal degradation pathways for organic molecules of this class typically involve hydrolysis, oxidation, and photodegradation.
Hydrolytic Stability:
Oxidative Stability:
Oxidation represents another significant degradation pathway. The double bonds in the pyran rings and the allylic positions of the substituents (methyl and propyl groups) are potential sites for oxidative attack by atmospheric oxygen or other oxidizing agents. Research on a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone has shown that oxidation can lead to hydroxylation and the formation of a keto-derivative at the C-3 position of the pyrone ring. nih.gov The susceptibility to oxidation can be influenced by the presence of antioxidants and the storage conditions.
Thermal Stability:
The thermal stability of pyrano[4,3-b]pyran-5-one derivatives is crucial for their handling and processing. Thermal degradation can lead to complex decomposition reactions, including ring cleavage and the formation of smaller volatile molecules. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives have indicated that the presence of methyl substituents can decrease the activation free energy for decomposition. mdpi.comresearchgate.net Experimental studies on pyran-2-thione, a sulfur analog of pyran-2-one, have shown that pyrolysis can be initiated at temperatures below 130°C, leading to ring-opening and rearrangement. nih.gov
Photostability:
Exposure to light, particularly in the ultraviolet region, can induce photochemical reactions in pyrano[4,3-b]pyran-5-one systems. Such reactions can involve electronic excitation of the molecule, leading to isomerization, cycloaddition, or fragmentation. The specific photochemical behavior would depend on the absorption spectrum of the compound and the presence of any photosensitizing agents.
While detailed experimental studies on the degradation of this compound are scarce, the following table summarizes the potential degradation pathways based on the general chemistry of related pyranone systems.
| Degradation Pathway | Potential Initiating Factors | Potential Degradation Products |
| Hydrolysis | Water, Acid, Base | Ring-opened hydroxy carboxylic acids |
| Oxidation | Oxygen, Peroxides, Radical Initiators | Hydroxylated derivatives, Carbonyl compounds, Epoxides |
| Thermal Degradation | High Temperature | Ring-opened fragments, Alkenes, Aldehydes, Carbon dioxide |
| Photodegradation | UV-Vis Light | Isomers, Ring-opened ketenes, Cycloaddition products |
It is important to note that the actual degradation products and pathways for this compound would need to be determined through specific experimental studies. The information presented here is based on the known reactivity and stability of the broader class of pyranone compounds.
Advanced Spectroscopic and Structural Elucidation of 7 Methyl 2 Propyl 2h Pyrano 4,3 B Pyran 5 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one, distinct signals would be expected for the propyl group protons (a triplet for the terminal methyl and two multiplets for the methylene (B1212753) groups), the methyl group on the pyranone ring (a singlet), and the protons on the heterocyclic core. The vinylic protons and the protons on the saturated portion of the bicyclic system would exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include a downfield resonance for the carbonyl carbon (C-5), several signals in the olefinic region corresponding to the sp²-hybridized carbons of the pyran rings, and aliphatic signals for the propyl and methyl substituents. The chemical shifts provide insight into the electronic environment of each carbon atom.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity within the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Representative NMR Data: Based on data for related pyranopyrazole and pyranone structures, the following table represents expected chemical shifts. mdpi.comekb.egnih.gov
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| C=O (C-5) | - | ~160-165 |
| Olefinic C/H | ~5.5 - 7.5 | ~100 - 155 |
| C-O (C-2) | Multiplet | ~70 - 80 |
| CH₂ (ring) | Multiplet | ~25 - 35 |
| 7-CH₃ | Singlet (~2.2) | ~18 - 22 |
| Propyl-CH₂ | Multiplet | ~30 - 40 |
| Propyl-CH₂ | Multiplet | ~18 - 25 |
| Propyl-CH₃ | Triplet (~0.9) | ~13 - 15 |
Note: This is a representative table. Actual values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the α,β-unsaturated lactone (ester) carbonyl group (C=O). This peak is typically observed in the range of 1700-1740 cm⁻¹. Other significant absorptions would include those for C=C double bonds in the pyran rings (~1600-1650 cm⁻¹), C-O stretching vibrations for the ether and ester functionalities (~1050-1250 cm⁻¹), and various C-H stretching and bending vibrations in the aliphatic (propyl, methyl, and saturated ring) and vinylic regions. mdpi.comekb.egnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman than in IR, the C=C double bond stretches of the pyran rings would be expected to produce strong Raman signals, aiding in the characterization of the heterocyclic core.
Representative Vibrational Frequencies:
| Functional Group | Expected IR Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (Lactone) | 1700-1740 | Strong |
| C=C Stretch | 1600-1650 | Medium-Variable |
| C-O Stretch | 1050-1250 | Strong |
Note: This is a representative table. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₂H₁₄O₃), the molecular weight is 206.24 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 206. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₁₂H₁₄O₃) by providing a highly accurate mass measurement. spectrabase.com
Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that is characteristic of the structure. Key fragmentation pathways for this molecule would likely involve:
Loss of the propyl group (•C₃H₇, 206 → 163).
Cleavage of the pyran rings, often through retro-Diels-Alder reactions, leading to characteristic fragment ions.
Loss of small, stable molecules like carbon monoxide (CO, 206 → 178) or carbon dioxide (CO₂, 206 → 162). asianpubs.org
Analysis of these fragments helps to confirm the presence and location of the substituents and the nature of the heterocyclic core. spectrabase.comasianpubs.org
Representative Mass Spectrometry Fragments:
| m/z Value | Possible Identity |
| 206 | [M]⁺ (Molecular Ion) |
| 178 | [M - CO]⁺ |
| 163 | [M - C₃H₇]⁺ |
| 135 | Fragment from ring cleavage |
Note: This is a representative table based on common fragmentation patterns for similar structures. Actual fragments and their relative intensities may differ.
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom.
For this compound, a successful crystallographic analysis would provide:
Precise bond lengths and angles , offering insight into the electronic nature of the pyranopyran system (e.g., the degree of bond localization in the conjugated system).
The conformation of the molecule in the crystal lattice, including the planarity of the ring system and the orientation of the propyl substituent.
While the crystal structure for the title compound is not publicly available, data from the closely related 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile reveals key structural features of the core ring system. researchgate.net Such studies show the pyranopyran core is nearly planar, and they detail how molecules pack together in the crystal, stabilized by intermolecular interactions. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chirality Assessment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.
The parent compound, this compound, possesses a stereocenter at the C-2 position, where the propyl group is attached. Therefore, it can exist as a pair of enantiomers (R and S). If the compound were synthesized as a single enantiomer or if the enantiomers were separated, ECD spectroscopy would be a critical tool.
The ECD spectrum provides information about the absolute configuration of the chiral center. The spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (in this case, the conjugated pyranone system). By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute stereochemistry of the enantiomer can be determined.
Computational and Theoretical Investigations of Pyrano 4,3 B Pyran 5 One Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. For compounds in the pyrano[4,3-b]pyran class, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide fundamental insights into their stability and chemical behavior. semanticscholar.orgmdpi.com These calculations are foundational for more advanced analyses, including the examination of molecular orbitals and electrostatic potential.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. nih.gov In a typical MEP map, red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. For a molecule like 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one, the MEP would likely show a significant negative potential around the carbonyl oxygen (C=O), highlighting it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net
Frontier Molecular Orbitals (FMOs): FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comfiveable.me The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov DFT calculations are used to determine these orbital energies and derive global reactivity descriptors. researchgate.net
A representative table of FMO-derived quantum chemical descriptors, as would be calculated for a pyranopyranone derivative, is shown below.
| Parameter | Formula | Typical Value (eV) | Description |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.8 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.0 to 4.0 | A global measure of electrophilic character. |
Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.gov While machine learning models are emerging as faster alternatives, DFT remains a standard for detailed analysis. nih.govresearchgate.net Predicted shifts for a candidate structure are compared against experimental spectra to confirm or elucidate the correct molecular structure. idc-online.comrsc.org
Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies of a molecule. wisc.edumdpi.com These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. researchgate.net Because theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov A comparison of scaled theoretical frequencies with experimental IR and Raman peaks helps in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. nih.gov
Below is an example of how theoretical and experimental vibrational frequencies for a pyran-containing compound might be compared.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C-H) aromatic | 3150 | 3024 | 3020 | Aromatic C-H stretching |
| ν(C-H) alkyl | 3010 | 2890 | 2885 | Aliphatic C-H stretching |
| ν(C=O) | 1785 | 1714 | 1710 | Carbonyl stretching |
| ν(C=C) | 1690 | 1622 | 1625 | Alkene C=C stretching |
| δ(CH₃) | 1495 | 1435 | 1438 | Methyl C-H bending |
| ν(C-O-C) | 1280 | 1229 | 1232 | Ether C-O-C stretching |
DFT is instrumental in exploring the mechanisms of chemical reactions. For pyranopyranone synthesis, such as domino Knoevenagel condensation followed by electrocyclization, DFT can be used to model the entire reaction pathway. arkat-usa.orgnih.govresearchgate.net This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which provides insight into the reaction kinetics and feasibility of a proposed mechanism. mdpi.comacs.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. semanticscholar.org For a molecule like this compound, MD simulations can reveal its conformational landscape by exploring different rotational states of its propyl and methyl groups. Furthermore, MD is particularly useful for studying intermolecular interactions, such as how the compound interacts with solvent molecules (e.g., water) or how it might bind within the dynamic environment of a biological receptor. nih.gov These simulations provide a dynamic picture that complements the static information obtained from DFT calculations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For a class of compounds like pyranopyranones, which have shown potential antiproliferative activity, a QSAR model could be developed. nih.govresearchgate.net This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties derived from DFT) for each compound and correlating them with their measured biological activity (such as IC₅₀ values). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are crucial for their biological effects. nih.govnih.gov
Molecular Docking Studies to Investigate Binding Mechanisms with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.govekb.eg This method is essential in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. For this compound and its analogs, docking studies could be performed against known anticancer targets like protein kinases or other enzymes to predict their binding affinity (scoring function) and binding mode. nih.govnih.govresearchgate.net The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors. nih.gov
An example of typical results from a molecular docking study is presented in the table below.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound A | Protein Kinase (e.g., 1M17) | -8.5 | LYS721 | Hydrogen Bond |
| LEU820, VAL702 | Hydrophobic | |||
| Compound B | Protein Kinase (e.g., 1M17) | -7.9 | GLU738 | Hydrogen Bond |
| ALA724, LEU764 | Hydrophobic | |||
| Reference Inhibitor | Protein Kinase (e.g., 1M17) | -9.2 | LYS721, ASP831 | Hydrogen Bond |
| LEU820, ILE830 | Hydrophobic |
Natural Occurrence and Biosynthetic Pathways of Pyrano 4,3 B Pyran 5 One Derivatives
Isolation and Identification from Fungi, Plants, or Marine Organisms
Pyrano[4,3-b]pyran-5-one derivatives and related pyranones have been successfully isolated and identified from a wide array of natural sources. These compounds are part of a larger class of oxygenated heterocyclic molecules that are significant sources of bioactive compounds. nih.gov
Fungal Metabolites: Fungi are a particularly rich source of pyranone-containing natural products. For instance, the pyripyropenes, a series of meroterpenoids, have been isolated from the fungus Aspergillus fumigatus. acs.org Pyripyropene A and its analogues contain a complex core that includes a pyridino-α-pyrone moiety fused to a sesquiterpene. acs.orgacs.org Marine-derived fungi have also yielded novel pyranone derivatives; four such compounds were isolated from Aspergillus versicolor associated with a marine sponge. nih.gov Additionally, a marine pyran-isoindolone derivative was identified from the rare marine microorganism Stachybotrys longispora FG216. nih.gov The medicinal mushroom Fomitiporia ellipsoidea has been found to produce phelligridin K, a derivative with a pyrano[4,3-c] acs.orgbenzopyran-1,6-dione structure. researchgate.net
Plant-Derived Compounds: The pyrano[4,3-b]pyran-5-one skeleton is also a building block for many natural products found in terrestrial plants. researchgate.net Notable examples include Triptiliospinocoumarin and Vismiaguian A, which feature this specific fused pyranone scaffold. nih.govresearchgate.net Another related compound is Anibine, a pyridino-α-pyrone alkaloid isolated from South American rosewood trees of the Aniba genus. acs.org
The following table summarizes some of the naturally occurring compounds that feature the pyrano[4,3-b]pyran-5-one or closely related pyranone scaffolds.
Proposed Biosynthetic Pathways of Naturally Occurring Pyrano[4,3-b]pyran-5-one Scaffolds
The biosynthesis of pyrano[4,3-b]pyran-5-one and related scaffolds often involves the convergence of different metabolic pathways, leading to hybrid natural products known as meroterpenoids. The biosynthesis of pyripyropene A in Aspergillus fumigatus serves as a well-elucidated model for this class of compounds. acs.orgrsc.org
The proposed biosynthetic scheme for pyripyropene A is a multi-step process involving enzymes encoded by a dedicated gene cluster. nih.gov The pathway can be summarized as follows:
Formation of the Pyridino-α-Pyrone Moiety : The biosynthesis begins with the unusual use of nicotinic acid as a starter unit for a polyketide synthase (PKS). acs.orgnih.gov A CoA-ligase first activates nicotinic acid to nicotinyl-CoA. This starter unit is then extended by the iterative PKS with two molecules of malonyl-CoA (derived from acetate), which are added in a "head-to-tail" fashion. Subsequent cyclization reactions form the characteristic pyridino-α-pyrone core. acs.orgacs.org This represents the first demonstration of nicotinic acid acting as an acyl primer for polyketide biosynthesis in fungi. acs.org
Formation of the Terpenoid Moiety : Concurrently, an all-trans farnesyl pyrophosphate (FPP) molecule is synthesized via the classical mevalonate (B85504) (MVA) pathway. acs.orgnih.gov The MVA pathway is a common route for the biosynthesis of isoprenoid precursors in fungi. nih.gov
Coupling and Cyclization : The pyridino-α-pyrone polyketide and the FPP terpenoid are linked together by a prenyltransferase. nih.gov This is followed by a series of cyclization reactions, initiated by a novel type of terpene cyclase, to form the complex, polycyclic sesquiterpene portion of the pyripyropene skeleton. rsc.orgnih.gov
Post-PKS/Terpene Cyclase Modifications : After the core skeleton is assembled, a series of tailoring reactions occur. These modifications, including hydroxylations by cytochrome P450 monooxygenases and acylations by acetyltransferases, add the final decorative features to the molecule, resulting in pyripyropene A and its various analogues. rsc.org
This hybrid pathway, combining elements from polyketide and terpenoid biosynthesis, is a common strategy for generating structural diversity in fungal secondary metabolites. rsc.org
Biomimetic and Chemoenzymatic Synthetic Approaches
Inspired by the efficiency and selectivity of natural biosynthetic pathways, researchers have explored chemoenzymatic approaches to synthesize pyrano[4,3-b]pyran-5-one derivatives and related complex molecules. These methods leverage the power of enzymes to perform specific chemical transformations.
A significant example in this area is the reconstituted biosynthesis of pyripyropenes. nih.gov Researchers identified the biosynthetic gene cluster responsible for pyripyropene production in Aspergillus fumigatus. By expressing a selection of these genes in a heterologous fungal host, they were able to reconstitute parts of the biosynthetic pathway. This chemoenzymatic strategy involved the following key enzymes:
A novel polyketide synthase that utilizes nicotinyl-CoA as a starter unit.
A prenyltransferase for coupling the polyketide and terpenoid precursors.
A previously unknown family of terpene cyclases responsible for constructing the intricate ring system.
This approach not only confirmed the functions of the involved biosynthetic genes but also demonstrated the potential for producing novel analogues of pyripyropene. nih.gov By using different starting materials or modifying the enzymatic cascade, it is possible to generate new derivatives with potentially useful biological activities. This highlights the power of chemoenzymatic and synthetic biology approaches as a tool for diversification and the production of complex natural product scaffolds. nih.gov
Future Directions and Emerging Research Avenues in Pyrano 4,3 B Pyran 5 One Chemistry
Development of Advanced Catalytic Systems for Sustainable Synthesis of Chiral Pyrano[4,3-b]pyran-5-ones
The synthesis of pyrano[4,3-b]pyran-5-ones often relies on multicomponent domino reactions. arkat-usa.org While effective, a significant future direction lies in the development of advanced catalytic systems that are not only efficient but also sustainable and capable of inducing chirality. Current methods have employed a range of catalysts from basic catalysts like KOH to greener options like ammonium (B1175870) acetate (B1210297) and ionic liquids. nih.govnih.govnih.gov
The next generation of research will likely focus on:
Asymmetric Organocatalysis: Utilizing small chiral organic molecules to catalyze enantioselective syntheses of pyranopyrans. This approach offers a metal-free, environmentally benign alternative to traditional metal catalysts. The goal is to develop reactions, such as domino Michael additions, that can create chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives, a strategy that is directly applicable to pyrano[4,3-b]pyran-5-ones. metu.edu.tr
Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective transformations, offering high selectivity under mild, aqueous conditions.
Magnetically Recoverable Nanocatalysts: Designing catalysts with magnetic cores, allowing for easy separation from the reaction mixture by an external magnet and subsequent reuse. nih.gov This aligns with the principles of green chemistry by minimizing catalyst waste and simplifying product purification. nih.gov
Metal-Organic Frameworks (MOFs): The use of MOFs as catalysts is an emerging area. researchgate.net Their high surface area and tunable porous structures make them promising candidates for size- and shape-selective catalysis in the synthesis of pyran derivatives. researchgate.net
Table 1: Comparison of Catalytic Systems for Pyrano[4,3-b]pyran Synthesis
| Catalyst Type | Examples | Advantages | Future Research Focus |
|---|---|---|---|
| Homogeneous | Ammonium Acetate, KOH, Ionic Liquids nih.govnih.govnih.gov | Mild conditions, good yields. | Improving recyclability, reducing environmental impact. |
| Organocatalysts | Taurine, Quinine/Squaramide-based catalysts metu.edu.trnih.gov | Metal-free, potential for asymmetry. | Development of bifunctional catalysts for stereoselective domino reactions. |
| Nanocatalysts | Magnetically recoverable nanocatalysts nih.gov | High activity, easy separation and recyclability. | Enhancing stability and expanding substrate scope. |
| MOFs | Ni-MOF (e.g., IITKGP-52) researchgate.net | High stability, superior catalytic activity, recyclability. | Design of chiral MOFs for asymmetric synthesis. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
Many synthetic routes to pyrano[4,3-b]pyran-5-ones involve complex, one-pot sequences where multiple bonds are formed. A common pathway involves a domino Knoevenagel condensation followed by a Michael-type addition and intramolecular cyclization. arkat-usa.org Another proposed mechanism is a Knoevenagel condensation followed by a 6π-electrocyclization of a 1-oxatriene intermediate. nih.gov However, the precise mechanisms, the nature of intermediates, and the factors controlling regioselectivity and stereoselectivity are not always fully understood.
Future research will necessitate a combination of experimental and computational approaches to gain deeper insights. This includes:
Advanced Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques (like reaction monitoring NMR or IR) to observe reactive intermediates and map the reaction progress in real-time.
Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model reaction pathways, calculate transition state energies, and rationalize observed selectivities. nih.gov Such studies can help elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the most favorable pathway, guiding the development of more efficient reactions. nih.govacs.org For example, DFT has been used to explain the regioselectivity in the synthesis of related 4H-pyran derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For the pyrano[4,3-b]pyran-5-one scaffold, these computational tools can accelerate research significantly.
Key emerging applications include:
Predictive Modeling for Bioactivity: ML models can be trained on existing data for pyranopyran derivatives to predict the biological activity of novel, unsynthesized compounds against various targets. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov
Reaction Optimization: AI algorithms can analyze the outcomes of previous experiments to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired pyrano[4,3-b]pyran-5-one product.
De Novo Drug Design: Generative AI models can design entirely new pyrano[4,3-b]pyran-5-one derivatives with desired properties, such as high predicted binding affinity to a specific biological target and favorable pharmacokinetic profiles.
Mechanism Prediction: ML can be used in conjunction with quantum chemistry to predict reaction mechanisms and outcomes, potentially identifying novel synthetic pathways. A machine learning protocol has already been developed to reveal ion transport mechanisms from dynamic NMR shifts, showcasing the potential for complex chemical problems. nih.gov
Exploration of Novel Biological Targets for Pyrano[4,3-b]pyran-5-one Derivatives Beyond Current Scope
Derivatives of the pyrano[4,3-b]pyran-5-one core and related pyranopyrans have been investigated for a range of biological activities. The current scope primarily includes anticancer, antimicrobial, and anti-inflammatory properties. arkat-usa.orgekb.egekb.eg For instance, certain derivatives show cytotoxicity against neuroblastoma and melanoma cells, while others exhibit activity against bacteria like Bacillus subtilis and fungi like Candida albicans. nih.govnih.gov
Future research should aim to broaden this biological scope by investigating novel therapeutic targets. Based on the activities of structurally related fused heterocyclic systems, promising areas for exploration include:
Antiviral Agents: Given that pyran and pyrazole (B372694) frameworks have inspired antiviral drug classes, and specific pyranopyrazoles have shown efficacy against human coronavirus, a systematic screening of pyrano[4,3-b]pyran-5-one libraries against a broader range of viruses is warranted. mdpi.com
Neurodegenerative Diseases: Some fused pyran compounds have been suggested for the prevention and treatment of neurodegenerative diseases like Alzheimer's. researchgate.net This provides a strong rationale for evaluating pyrano[4,3-b]pyran-5-one derivatives for activity against targets implicated in these conditions, such as acetylcholinesterase or beta-amyloid aggregation.
Enzyme Inhibition: The discovery of pyranoquinolones as potential inhibitors of Topoisomerase II and DNA gyrase suggests that the pyranopyran scaffold could be a valuable starting point for developing new classes of enzyme inhibitors for cancer and infectious diseases. rsc.orgnih.gov Similarly, related pyrano[2,3-d]pyrimidine-2,4-diones have been identified as potent PARP-1 inhibitors. rsc.org
Herbicidal and Agrochemical Applications: The natural product diplopyrone (B1246759) and its synthetic analogs have shown phytotoxic and herbicidal activity, indicating a potential application for pyrano[4,3-b]pyran-5-one derivatives in agriculture. nih.govdocumentsdelivered.com
Table 2: Known and Potential Biological Activities of Pyrano[4,3-b]pyran-5-one and Related Scaffolds
| Biological Activity | Current Evidence (Pyrano[4,3-b]pyrans & Analogs) | Future Exploration Targets |
|---|---|---|
| Anticancer | Cytotoxic to neuroblastoma and melanoma cells; anti-proliferative against SW-480 and MCF-7 cell lines. nih.govnih.gov | Topoisomerase II, PARP-1, Cyclin-dependent kinase-2 (CDK2). nih.govrsc.orgrsc.org |
| Antimicrobial | Active against Bacillus subtilis, Clostridium tetani, Candida albicans. nih.gov | Dihydrofolate reductase (DHFR) in resistant strains, DNA gyrase. nih.govrsc.org |
| Antiviral | Related pyranopyrazoles inhibit human coronavirus. mdpi.com | Proteases and polymerases of other viruses (e.g., Herpes, HIV). |
| Neuroprotective | Suggested for neurodegenerative diseases. researchgate.net | Acetylcholinesterase, Monoamine oxidase (MAO), targets in Alzheimer's disease. |
| Agrochemical | Phytotoxic and herbicidal activity. nih.gov | Development as selective herbicides or fungicides. |
Advanced Characterization Techniques for Elucidating Dynamic Processes
The characterization of novel pyrano[4,3-b]pyran-5-one derivatives typically involves standard techniques like NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. arkat-usa.orgmdpi.com While essential for structural confirmation, these methods often provide a static picture of the molecule. Future research will benefit from employing advanced techniques capable of elucidating dynamic processes, such as conformational changes, tautomerism, and intermolecular interactions.
Emerging characterization avenues include:
Dynamic NMR (DNMR) Spectroscopy: DNMR can be used to study processes that occur on the NMR timescale, such as ring inversions, rotational barriers, and proton transfer. nih.gov This could provide crucial information on the conformational flexibility of the pyranopyran ring system, which can be critical for its interaction with biological targets.
Time-Resolved Spectroscopy: Techniques like time-resolved NMR can monitor chemical reactions and folding processes in real-time, providing kinetic and mechanistic data that is otherwise inaccessible. copernicus.orgcopernicus.org
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the three-dimensional shape of molecules and their complexes in the gas phase.
Combined Spectroscopic and Computational Approaches: Integrating experimental data from techniques like 2D NMR (COSY, HMBC, HMQC) with DFT calculations can lead to a more robust and detailed structural and electronic characterization of complex molecules and their dynamic behavior. mdpi.commdpi.com For example, studying the excited-state intramolecular proton transfer (ESIPT) in related systems has been achieved using a combination of spectroscopic methods. mdpi.com
Q & A
Q. What are the optimal synthetic conditions for preparing 7-methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one and its derivatives?
Methodological Answer: The synthesis of pyrano[4,3-b]pyran-5-one derivatives typically involves domino reactions under reflux or microwave-assisted conditions. For example, microwave irradiation (2450 MHz, CEM DiscoverTM system) in 2-propanol solvent accelerates reaction kinetics, reducing reaction times compared to conventional reflux. Key steps include:
- Precursor selection (e.g., substituted aldehydes and 4-hydroxy-6-phenyl-2H-pyran-2-ones) .
- Solvent purification (e.g., distillation of 2-propanol over sodium) .
- Monitoring reaction progress via TLC with UV/visualization agents (e.g., KMnO4 staining) .
Yield optimization requires balancing microwave power (50–150 W) and reaction time (10–30 min), with elemental analysis (C, H) used to confirm purity .
Q. How are pyrano[4,3-b]pyran-5-one derivatives characterized structurally?
Methodological Answer: Structural characterization employs a multi-technique approach:
- NMR spectroscopy : 1H/13C NMR in CDCl3 identifies substituent positions and stereochemistry. For example, δH = 7.26 ppm (TMS reference) and δC = 77.0 ppm (CDCl3 solvent) are critical for assigning aromatic protons and lactone carbonyls .
- Mass spectrometry (EI-MS) : Fragmentation patterns (e.g., [M]+ at m/z 280 for 2-octyl-7-phenyl derivatives) confirm molecular weight and substituent loss trends .
- IR spectroscopy : Lactone C=O stretches (~1700 cm−1) and alkyl/aryl vibrations distinguish functional groups .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and predicted physicochemical properties (e.g., logP)?
Methodological Answer: Discrepancies in properties like logP (experimental vs. Crippen/McGowan calculations) arise from solvation effects and substituent electronic contributions. To address this:
- Use Crippen fragmentation (logPcalc = 4.07) and McGowan volume (238.3 ml/mol) as baselines .
- Validate with HPLC-derived logD values under physiological pH (e.g., 7.4) to account for ionization .
- Molecular dynamics (MD) simulations can model solvation shells and hydrogen-bonding interactions, refining predictions .
Q. What strategies are effective for analyzing competing reaction pathways in pyrano[4,3-b]pyran-5-one synthesis?
Methodological Answer: Competing pathways (e.g., isomerization vs. cyclization) are probed via:
- Kinetic studies : Varying reaction temperatures (reflux vs. microwave) to identify rate-determining steps .
- Isotopic labeling : 13C-labeled aldehydes track carbon migration during domino reactions .
- DFT calculations : Transition state modeling identifies steric/electronic barriers (e.g., substituent bulkiness favoring 2H over 5H isomers) .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for complex pyrano[4,3-b]pyran-5-one derivatives?
Methodological Answer: Contradictions between NMR (solution-state) and X-ray (solid-state) data arise from conformational flexibility. Mitigation strategies include:
Q. What retrosynthetic approaches are recommended for functionalizing the pyrano[4,3-b]pyran-5-one core?
Methodological Answer: Retrosynthesis leverages modular precursors:
- Core disconnection : Split the bicyclic system into α,β-unsaturated lactone and substituted pyran fragments .
- Database mining : Use Reaxys/PISTACHIO to identify feasible routes (e.g., β-alanine-catalyzed cyclocondensation) .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to direct regioselectivity .
Q. How do substituents influence the reactivity of pyrano[4,3-b]pyran-5-ones in biological assays?
Methodological Answer: Substituent effects are studied via:
- QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity (e.g., enzyme inhibition) .
- Metabolic stability assays : LC-MS/MS tracks substituent-dependent degradation (e.g., methyl vs. propyl groups) .
- Docking simulations : Predict binding affinities based on steric bulk (e.g., phenyl vs. alkyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
